2,4-Dihydroxybutanoic acid

Übersicht

Beschreibung

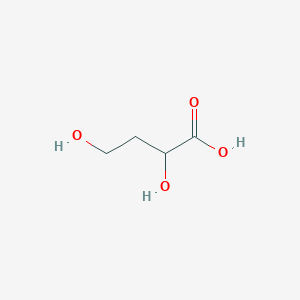

2,4-Dihydroxybutanoic acid is a ω-hydroxy fatty acid that is butyric acid substituted by hydroxy groups at positions 2 and 4 . . This compound is significant in various biochemical and industrial processes due to its unique structure and properties.

Wirkmechanismus

- 2,4-Dihydroxybutanoic acid (also known as 2,4-dihydroxybutyrate or 3-deoxytetronate ) belongs to the class of short-chain hydroxy acids and derivatives .

- This compound acts as a systemic herbicide . It is absorbed by the plant and transported throughout its tissues.

Target of Action

Mode of Action

Biochemische Analyse

Biochemical Properties

2,4-Dihydroxybutanoic acid is a Bronsted acid, a molecular entity capable of donating a hydron to an acceptor

Metabolic Pathways

This compound is involved in a synthetic metabolic pathway enabling the carbon-conserving biosynthesis of the molecule from ethylene glycol . The pathway chains ethylene glycol dehydrogenase, D-threose aldolase, D-threose dehydrogenase, D-threono-1,4-lactonase, and D-threonate dehydratase enzyme activities in succession .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,4-Dihydroxybutanoic acid can be synthesized through a biosynthetic pathway using the production of homoserine as an intermediate stage . The process involves the use of a gene recombinant strain that facilitates the conversion of homoserine to this compound . Another method involves the use of alkali metal or alkaline earth metal hydroxide and peroxide oxidizing agents to convert D- or L-hexose sources to this compound .

Industrial Production Methods: Industrial production of this compound often involves the biosynthesis pathway mentioned above, which is efficient and scalable for large-scale production . The use of methanol as a feedstock in biomanufacturing is also an attractive method due to its cost-effectiveness and sustainability .

Analyse Chemischer Reaktionen

Types of Reactions: 2,4-Dihydroxybutanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like thionyl chloride and phosphorus tribromide facilitate substitution reactions.

Major Products: The major products formed from these reactions include 2-hydroxy-γ-butyrolactone and various derivatives of butyric acid .

Wissenschaftliche Forschungsanwendungen

2,4-Dihydroxybutanoic acid has a wide range of applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

- 2-Hydroxybutanoic acid

- 3,4-Dihydroxybutanoic acid

- 2-Hydroxy-γ-butyrolactone

Uniqueness: 2,4-Dihydroxybutanoic acid is unique due to the presence of hydroxy groups at both the 2 and 4 positions, which imparts distinct chemical and physical properties compared to its analogs . This structural uniqueness allows it to participate in specific biochemical reactions and industrial applications that other similar compounds may not be suitable for.

Biologische Aktivität

2,4-Dihydroxybutanoic acid (DHB) is a versatile compound with significant biological and industrial relevance. As a chemical synthon, it serves as a precursor for various applications, particularly in the fields of animal nutrition and biopolymer production. This article delves into the biological activity of DHB, highlighting its metabolic pathways, potential therapeutic implications, and recent research findings.

Biosynthesis

DHB does not have a natural metabolic pathway for its biosynthesis; however, synthetic pathways have been developed. Notably, a three-step metabolic pathway starting from malate has been engineered in Escherichia coli. This pathway employs malate kinase, malate semialdehyde dehydrogenase, and malate semialdehyde reductase activities. The theoretical maximum yield of DHB from glucose through this pathway is approximately 1.5 mol/mol .

Pathway Construction

Recent studies have demonstrated the biosynthesis of DHB using engineered strains of E. coli that utilize methanol and glucose as substrates. This method significantly enhances the efficiency of DHB production, making it a promising candidate for industrial applications .

Role in Disease

Research indicates that elevated levels of 2,4-DHB may be implicated in various metabolic disorders. For instance, increased concentrations of this metabolite have been associated with the progression of Alzheimer's disease (AD), suggesting a potential role in early pathogenesis linked to hypoxic conditions . Additionally, elevated urinary levels of DHB have been noted in patients with certain metabolic disorders .

Epigenetic Influence

DHB has been studied for its effects on epigenetic mechanisms. It appears to influence the activity of histone demethylases and acetyl transferases, which are crucial for gene expression regulation. Elevated levels of DHB can enhance these enzymatic activities, potentially affecting cancer progression by altering chromatin structure and oncogene expression .

Case Studies

- Alzheimer's Disease : A targeted serum metabolite profiling study identified elevated levels of 2,4-DHB in patients progressing towards AD. This finding underscores the importance of metabolomic signatures in understanding disease mechanisms .

- Bladder Cancer : In another study focusing on bladder cancer (BC), the interplay between metabolomics and epigenomics was explored. Elevated levels of 2,4-DHB were noted to correlate with changes in gene expression linked to tumor development .

Applications in Industry

DHB is being explored as a biomonomer precursor for producing biodegradable polymers. The POLYDHB project aims to demonstrate its utility in synthesizing eco-friendly materials that can replace fossil-derived products . The ability to produce DHB from renewable carbon sources positions it as a key player in sustainable chemistry.

Research Findings Summary

Eigenschaften

IUPAC Name |

2,4-dihydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4/c5-2-1-3(6)4(7)8/h3,5-6H,1-2H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFYGCFHQAXXBCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40862684 | |

| Record name | 2,4-Dihydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2,4-Dihydroxybutanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000360 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1518-62-3 | |

| Record name | 2,4-Dihydroxybutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1518-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dihydroxybutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001518623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dihydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dihydroxybutanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000360 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How can 2,4-Dihydroxybutanoic acid be synthesized from renewable resources?

A3: this compound can be produced from inexpensive saccharides and glycerol using a multi-enzyme catalytic pathway []. This method provides a sustainable alternative to traditional chemical synthesis.

Q2: How is this compound involved in the degradation of monosaccharides?

A4: During the breakdown of monosaccharides like glucose and fructose, this compound emerges as one of the products []. This degradation process, occurring in various model systems like potassium peroxodisulfate and sodium hydroxide solutions, yields a range of carboxylic and hydroxycarboxylic acids. The study suggests that this compound likely forms through the breakdown and subsequent reactions of sugar molecules.

Q3: How does the structure of this compound influence its chemical reactivity?

A5: The presence of both amino and hydroxyl groups in 3-amino-2,4-dihydroxybutanoic acid, a compound structurally related to this compound, allows for diverse cyclization reactions []. These reactions can be controlled by protecting specific functional groups, leading to the formation of various heterocyclic compounds like γ-lactones, oxazolidinones, and aziridines. This highlights the versatility of this class of compounds as building blocks in organic synthesis.

Q4: Are there any applications of this compound derivatives in carbohydrate chemistry?

A6: Derivatives of this compound, specifically N-acylated methyl 4-amino-4,6-dideoxy-α-D-mannopyranosides, have been synthesized and studied using nuclear magnetic resonance (NMR) spectroscopy []. This research demonstrates the utility of these derivatives in understanding the structural and conformational properties of modified sugars, which are essential in various biological processes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.